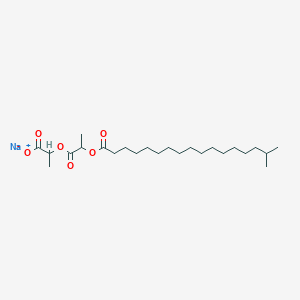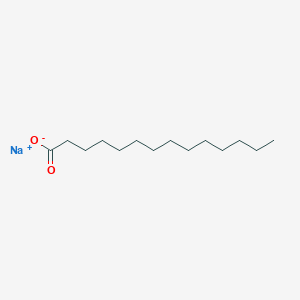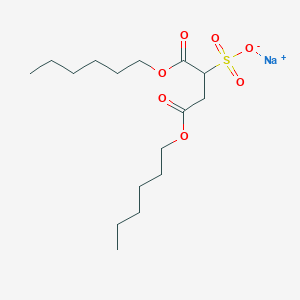![molecular formula C54H99AlO6 B148223 Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate CAS No. 688-37-9](/img/structure/B148223.png)
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate is a complex organoaluminum compound It is characterized by the presence of aluminum atoms coordinated with octadec-9-enoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate typically involves the reaction of aluminum alkoxides with octadec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The aluminum alkoxide is first prepared by reacting aluminum metal with an alcohol, followed by the addition of octadec-9-enoic acid. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The octadec-9-enoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or alcohols.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Aluminum hydrides and reduced organic compounds.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate involves the coordination of aluminum atoms with ligands, which facilitates various chemical reactions. The aluminum center acts as a Lewis acid, accepting electron pairs from ligands and substrates. This property makes it an effective catalyst in many reactions, including polymerization and organic transformations.
Comparison with Similar Compounds
Similar Compounds
Aluminum lactate: Another organoaluminum compound with different ligands.
Aluminum tris(acetylacetonate): Known for its use as a catalyst and in materials science.
Aluminum isopropoxide: Commonly used in organic synthesis and as a precursor for other aluminum compounds.
Uniqueness
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in catalysis and materials science.
Properties
CAS No. |
688-37-9 |
|---|---|
Molecular Formula |
C54H99AlO6 |
Molecular Weight |
871.3 g/mol |
IUPAC Name |
aluminum;octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
IKCOOALACZVGLI-UHFFFAOYSA-K |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Al+3] |
Color/Form |
Yellowish white, viscous mass |
Key on ui other cas no. |
688-37-9 |
physical_description |
Yellow-white solid; Soluble in benzene, alcohol, and ether; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
solubility |
Soluble in alcohol, benzene, ether, oil turpentine. Insoluble in water. |
Synonyms |
9-Octadecenoic acid. (Z) aluminum salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)







![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)



